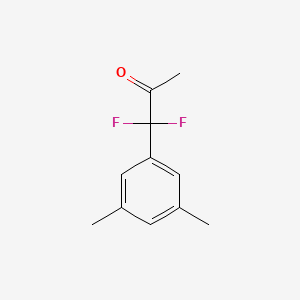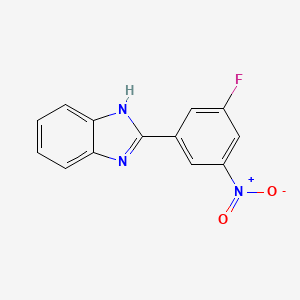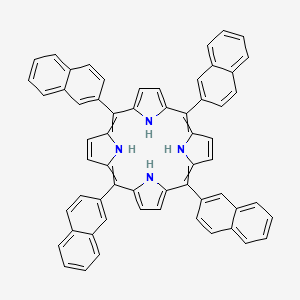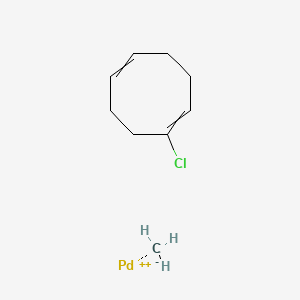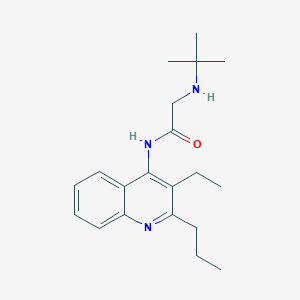
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with tert-butyl, ethyl, and propyl groups, along with a glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the tert-butyl, ethyl, and propyl substituents. The final step involves the formation of the glycinamide moiety.
Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The tert-butyl, ethyl, and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.
Formation of Glycinamide Moiety: The glycinamide moiety can be introduced by reacting the substituted quinoline with glycine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl, ethyl, or propyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to investigate the interactions of quinoline derivatives with biological macromolecules.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N2-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA, enzymes, and receptors, leading to various biological effects. The compound may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
N-tert-Butyl acrylamide: A compound with a tert-butyl group and an acrylamide moiety, used in polymer chemistry.
tert-Butyl ethyl ether: An ether compound with tert-butyl and ethyl groups, used as a solvent and fuel additive.
Uniqueness
N~2~-tert-butyl-N-(3-ethyl-2-propylquinolin-4-yl)glycinamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the glycinamide moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
282108-66-1 |
|---|---|
分子式 |
C20H29N3O |
分子量 |
327.5 g/mol |
IUPAC名 |
2-(tert-butylamino)-N-(3-ethyl-2-propylquinolin-4-yl)acetamide |
InChI |
InChI=1S/C20H29N3O/c1-6-10-16-14(7-2)19(15-11-8-9-12-17(15)22-16)23-18(24)13-21-20(3,4)5/h8-9,11-12,21H,6-7,10,13H2,1-5H3,(H,22,23,24) |
InChIキー |
XJKGLHXLPKXIDN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=C1CC)NC(=O)CNC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)
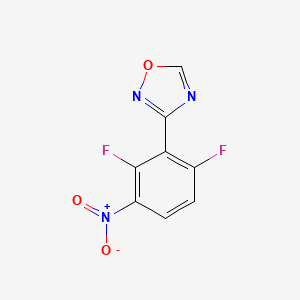
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
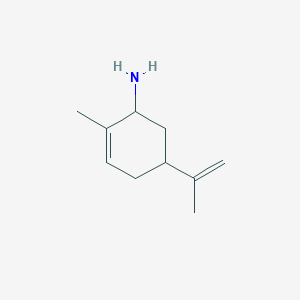
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)

![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
